N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide
CAS No.: 892852-58-3
Cat. No.: VC4608945
Molecular Formula: C22H18BrNO4S
Molecular Weight: 472.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892852-58-3 |
|---|---|
| Molecular Formula | C22H18BrNO4S |
| Molecular Weight | 472.35 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)propanamide |
| Standard InChI | InChI=1S/C22H18BrNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |
| Standard InChI Key | JKCNIGALOBDJQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is a complex organic compound belonging to the class of sulfonamide derivatives. Its molecular formula is C23H21BrN2O4S, and it has a molecular weight of 501.4 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a benzoyl group, a bromophenyl moiety, and a benzenesulfonyl group attached to a propanamide backbone.
Synthesis and Characterization
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used for the characterization of intermediates and final products.
Synthesis Steps
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Starting Materials Preparation: Preparation of the necessary starting materials, such as benzoyl chloride and bromophenylamine.
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Coupling Reactions: Performing coupling reactions to attach the benzoyl and benzenesulfonyl groups to the propanamide backbone.
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Purification: Purification of the final product using methods like chromatography.
Potential Applications
N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide has potential applications in various scientific fields, particularly in medicinal chemistry. Its structural features suggest potential biological activity, which could be exploited for drug development.
Potential Biological Targets
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Enzymes: The compound may interact with enzymes through its functional groups, potentially inhibiting enzymatic activities.
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Receptors: It could modulate receptor functions by binding to specific sites, influencing cellular signaling pathways.
Research Findings and Future Directions
Research on N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is ongoing, with a focus on understanding its biological activity and potential therapeutic applications. Future studies may involve in vitro and in vivo experiments to assess its efficacy and safety as a drug candidate.
Future Research Directions
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Biological Activity Assessment: Conducting experiments to evaluate the compound's ability to interact with biological targets.
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Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
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Toxicity Evaluation: Assessing the compound's safety profile through toxicity studies.
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